molecular formula C9H18ClNO B1440772 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1219981-12-0

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No.: B1440772
CAS No.: 1219981-12-0
M. Wt: 191.7 g/mol
InChI Key: YVOQXNAFJKYWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a propenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves the reaction of 2-methyl-2-propenyl alcohol with 3-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a pyrrolidine ring and a propenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methylprop-2-enoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8(2)6-11-7-9-3-4-10-5-9;/h9-10H,1,3-7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOQXNAFJKYWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-12-0
Record name Pyrrolidine, 3-[[(2-methyl-2-propen-1-yl)oxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride
Reactant of Route 2
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride
Reactant of Route 3
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride
Reactant of Route 4
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride
Reactant of Route 5
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride
Reactant of Route 6
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.